3-[(2,5-Difluorophenyl)methyl]azetidine is a chemical compound notable for its unique structure, which consists of an azetidine ring linked to a 2,5-difluorophenyl group. This compound is recognized for its potential applications in medicinal chemistry and material sciences. The IUPAC name of the compound is 3-[(2,5-difluorophenyl)methyl]azetidine, and its molecular formula is C10H11F2N. The compound is classified as an azetidine derivative, a category that includes various nitrogen-containing heterocycles.
The synthesis of 3-[(2,5-Difluorophenyl)methyl]azetidine typically involves the reaction of 2,5-difluorobenzyl chloride with azetidine. This reaction is performed under controlled conditions, often in the presence of a base such as triethylamine and using dichloromethane as a solvent. The reaction temperature generally ranges from 0°C to 25°C to optimize yield and minimize side reactions .
In industrial settings, continuous flow chemistry techniques may be employed to enhance efficiency and safety during the synthesis process. Such methods allow for better control over reaction conditions and can lead to increased yields .
Other synthetic methods include the Mitsunobu reaction, which has been adapted to use toluene instead of tetrahydrofuran as a solvent, simplifying the process . Additionally, variations of the Horner-Wadsworth-Emmons reaction have been utilized to prepare substituted azetidines efficiently .
The molecular structure of 3-[(2,5-Difluorophenyl)methyl]azetidine features an azetidine ring—a four-membered cyclic amine—attached to a difluorophenyl group. The InChI representation of this compound is:
The InChI Key is AMPPKRJXPGXFFG-UHFFFAOYSA-N .
The physical properties of this compound have not been extensively detailed in the literature but can be inferred from similar compounds within the azetidine class. Typically, azetidines exhibit moderate boiling points and solubility in organic solvents.
3-[(2,5-Difluorophenyl)methyl]azetidine can participate in various chemical reactions including:
The conditions for these reactions often involve standard laboratory practices such as maintaining inert atmospheres during sensitive reactions and controlling temperature to optimize yields. The major products formed from these reactions are crucial for further synthetic applications in pharmaceutical chemistry.
While specific physical property data for 3-[(2,5-Difluorophenyl)methyl]azetidine is scarce, azetidines generally have moderate boiling points and are soluble in organic solvents like dichloromethane and ethyl acetate.
Chemically, this compound is stable under ambient conditions but can undergo various transformations depending on the reagents used. Its reactivity profile suggests it could serve as an intermediate in synthesizing more complex molecules .
3-[(2,5-Difluorophenyl)methyl]azetidine has several potential applications:
The synthesis of 3-substituted azetidines requires strategic bond formation to overcome ring strain. Core azetidine precursors like 1-(tert-butoxycarbonyl)azetidin-3-one undergo reductive amination or nucleophilic substitution to introduce key functional groups at C3. For 3-[(2,5-difluorophenyl)methyl]azetidine, a robust pathway involves:
Table 1: Comparative Analysis of Azetidine Functionalization Pathways
Step | Reagents/Conditions | Yield (%) | Key Challenges |
---|---|---|---|
Azetidine Formation | 1,3-Dibromopropane + NH₃ (15 atm) | 65–70 | Ring oligomerization |
N-Boc Protection | Boc₂O, DCM, 0°C, 2h | 78–85 | Competitive N-dealkylation |
C3-Benzodiazole Coupling | Pd₂(dba)₃, XPhos, toluene, 110°C | 60–75 | Steric hindrance at C3 position |
Alternative routes utilize azetidin-3-ol intermediates, where mesylate displacement (MsCl, Et₃N) introduces amines, followed by deprotection [1].
Difluorophenyl groups enhance lipophilicity (LogP +0.5 vs. phenyl) and metabolic stability. Electrophilic aromatic substitution (EAS) optimizes 2,5-difluorophenyl integration:
Fluorine positioning (2,5- vs. 3,4-) critically impacts reactivity: 3,4-difluorophenyl derivatives show 12% higher yields due to reduced steric hindrance [3].
N-Benzylation efficiency depends on solvent polarity, base selection, and catalysts:
Table 2: Solvent and Catalyst Optimization in N-Benzylation
Condition | Yield (%) | Reaction Time (h) | Impurity Profile |
---|---|---|---|
DCM + Et₃N (0°C→RT) | 88 | 6 | <5% dealkylated byproduct |
DMF + K₂CO₃ (60°C) | 65 | 12 | 15–20% azetidine hydrolysis |
MeCN + DIPEA (reflux) | 82 | 8 | 8–10% dialkylation |
Microwave irradiation (100°C, 30 min) accelerates reactions but necessitates rapid cooling to prevent degradation [1].
Hydrochloride salt formation improves crystallinity and stability:
Table 3: Hydrochloride Salt Characterization Data
Property | Value | Analytical Method |
---|---|---|
Molecular Formula | C₁₀H₁₁F₂N·HCl | HRMS (ESI+) |
SMILES | C1C(CN1)CC2=C(C=CC(=C2)F)F.Cl | InChIKey: AMPPKRJXPGXFFG |
Predicted CCS (Ų) | 135.1 ([M+H]⁺) | Ion Mobility Spectrometry |
Solubility (H₂O) | 41 mg/mL (25°C) | Shake-flask method |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9